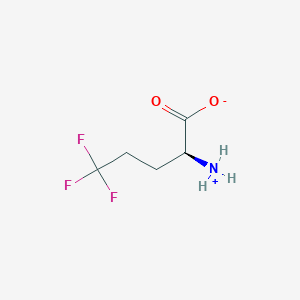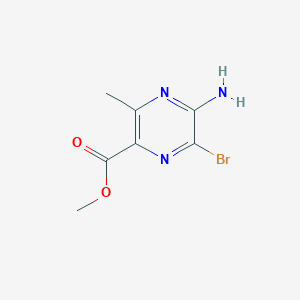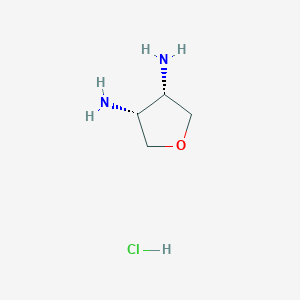
Ethyl 3-(hydroxymethyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(hydroxymethyl)benzoate is an organic compound belonging to the ester family It is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, specifically at the 3-position of the benzene ring, which also contains a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-(hydroxymethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(hydroxymethyl)benzoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the transesterification of mthis compound with ethanol. This reaction can be catalyzed by acidic or basic catalysts, such as sulfuric acid or sodium ethoxide, respectively. The reaction is usually carried out at elevated temperatures to drive the equilibrium towards the formation of the desired ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can facilitate the esterification reaction while minimizing the need for corrosive liquid acids. Additionally, solvent-free conditions or the use of environmentally benign solvents can be employed to reduce the environmental impact of the production process.
化学反应分析
Types of Reactions
Ethyl 3-(hydroxymethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide, resulting in the formation of ethyl 3-carboxybenzoate.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups, such as halides or amines, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Thionyl chloride (SOCl2) for conversion to the corresponding chloride, followed by nucleophilic substitution with amines or other nucleophiles.
Major Products Formed
Oxidation: Ethyl 3-carboxybenzoate.
Reduction: 3-(hydroxymethyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学研究应用
Ethyl 3-(hydroxymethyl)benzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors or receptor ligands.
Industry: It is used in the production of polymers and resins, where it imparts specific properties to the final material.
作用机制
The mechanism of action of ethyl 3-(hydroxymethyl)benzoate depends on its specific application. In general, the ester group can undergo hydrolysis in biological systems to release the corresponding acid and alcohol. The hydroxymethyl group can participate in various biochemical reactions, such as oxidation or conjugation, depending on the enzymes and cofactors present.
相似化合物的比较
Ethyl 3-(hydroxymethyl)benzoate can be compared with other similar compounds, such as:
Ethyl benzoate: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to differences in physical properties and reactivity.
3-(hydroxymethyl)benzoic acid: The free acid form, which has different solubility and reactivity compared to the ester.
The uniqueness of this compound lies in its combination of the ethyl ester and hydroxymethyl groups, which confer specific chemical and physical properties that can be exploited in various applications.
属性
IUPAC Name |
ethyl 3-(hydroxymethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-13-10(12)9-5-3-4-8(6-9)7-11/h3-6,11H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHJHOHFXWCHCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 3,3a,4,6a-tetrahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B8005458.png)
![6-(4-Bromophenoxy)-3-chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B8005463.png)
![3-Oxo-4H-benzo[1,4]oxazine-7-boronic acid](/img/structure/B8005469.png)
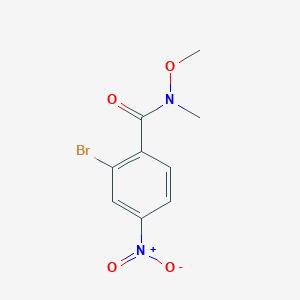


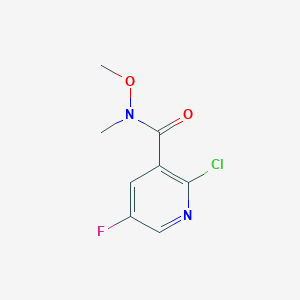
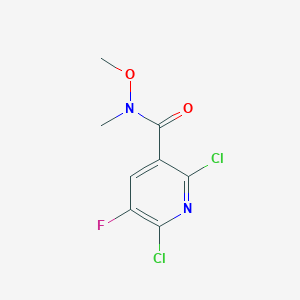
![3-[[4-[(E)-but-2-enoyl]phenyl]methyl]-1,3-oxazolidin-2-one](/img/structure/B8005498.png)
